molecular formula C44H59F3NO3+ B15353002 A 2E Trifluoroacetic Acid Salt

A 2E Trifluoroacetic Acid Salt

Cat. No.: B15353002
M. Wt: 706.9 g/mol
InChI Key: ZFPRGIJSRMWZMS-KFKWWMHDSA-N
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Description

A 2E Trifluoroacetic Acid Salt (chemical formula: C₄₂H₅₄D₄NO·C₂HF₃O₂, molecular weight: 710.98 g/mol) is a deuterium-labeled pyridinium salt with a trifluoroacetate counterion. Its IUPAC name highlights structural features, including a cyclohexenyl group, a pyridinium core, and a deuterated hydroxyethyl substituent . This compound is categorized as a stable isotope-labeled material, critical for metabolic and pharmacokinetic studies. It requires storage at -86°C and shipment on dry ice to ensure stability, reflecting its sensitivity to thermal degradation .

Properties

Molecular Formula

C44H59F3NO3+

Molecular Weight

706.9 g/mol

IUPAC Name

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+;

InChI Key

ZFPRGIJSRMWZMS-KFKWWMHDSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base and Neutralization Reactions

TFA salts participate in acid-base equilibria due to the strong electron-withdrawing trifluoromethyl group, which enhances acidity. For example:

  • Reaction with strong bases :
    CF3CO2H+NaOHCF3CO2Na+H2O\text{CF}_3\text{CO}_2\text{H} + \text{NaOH} \rightarrow \text{CF}_3\text{CO}_2\text{Na} + \text{H}_2\text{O}
    Sodium trifluoroacetate forms quantitatively, as shown in studies on TFA’s reactivity with hydroxides .

  • Proton transfer in peptide synthesis :
    TFA salts (e.g., peptide-TFA adducts) facilitate deprotection of amine groups under acidic conditions. This is critical in solid-phase peptide synthesis (SPPS), where TFA cleaves Boc or Fmoc protecting groups .

Esterification and Amide Bond Formation

TFA salts act as intermediates in esterification and peptide coupling:

  • Ester synthesis :
    CF3CO2H+ROHCF3CO2R+H2O\text{CF}_3\text{CO}_2\text{H} + \text{ROH} \rightarrow \text{CF}_3\text{CO}_2\text{R} + \text{H}_2\text{O}
    Trifluoroacetate esters form rapidly in anhydrous conditions .

  • Peptide ligation :
    In TFA-mediated native chemical ligation, peptide thioesters react with 1,3-dithiol-containing peptides to form thioacetal intermediates, which rearrange to native amide bonds . For example:

    • Thiosalicylaldehyde thioester + 1,3-dithiol peptide → Thioacetal intermediate (97% yield in 30 seconds) .

    • Post-ligation treatment at pH 7 converts intermediates to final products with minimal racemization .

Nucleophilic Substitution and Addition

The electron-deficient carbonyl group in TFA salts enables nucleophilic attacks:

  • Substitution reactions :
    CF3CO2H+NuCF3CO2Nu+H+\text{CF}_3\text{CO}_2\text{H} + \text{Nu}^- \rightarrow \text{CF}_3\text{CO}_2\text{Nu} + \text{H}^+
    Nucleophiles (e.g., amines, thiols) displace the trifluoroacetate group .

  • Aldol and Mannich reactions :
    TFA salts catalyze tandem processes, such as imine condensation and intramolecular Mannich reactions, forming complex heterocycles (e.g., conolidine synthesis) .

Decarboxylation and Fragmentation

Under thermal or basic conditions, TFA salts undergo decarboxylation:

  • Fluoroform release :
    CF3CO2HCF3H+CO2\text{CF}_3\text{CO}_2\text{H} \rightarrow \text{CF}_3\text{H} + \text{CO}_2
    This reaction is exploited in environmental degradation studies .

  • Biomimetic dehydrative dimerization :
    TFAA (trifluoroacetic anhydride) eliminates β-hydroxy groups, forming α,β-unsaturated systems in polyketide synthesis .

Environmental and Toxicological Considerations

  • Aquatic toxicity :
    Sodium trifluoroacetate (NaTFA) exhibits low acute toxicity (EC₅₀ >100 mg/L for algae), but chronic exposure affects liver enzymes in rats (NOAEL = 1.8 mg/kg/day) .

  • Persistence :
    TFA resists biodegradation, leading to accumulation in water systems (median concentration: 180 ng/L in surface waters) .

Structural and Physicochemical Data

PropertyValueNotesSource
Molecular formulaC42H54D4NO · C2HF3O2Deuterated variant of TFA salt
Melting point-15°CLower than acetic acid due to C-F bonds
SolubilityMiscible in H₂O, CH₂Cl₂, CH₃CNPolar aprotic solvent compatibility

Comparison with Similar Compounds

Chemical Structure and Composition
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
A 2E Trifluoroacetic Acid Salt C₄₂H₅₄D₄NO·C₂HF₃O₂ 710.98 Deuterated hydroxyethyl group, pyridinium core, trifluoroacetate counterion
Ac-LEHD-AFC Trifluoroacetic Acid Salt C₃₃H₃₈F₃N₇O₁₁·x(C₂HF₃O₂) Variable Peptide backbone (Ac-LEHD-AFC), fluorogenic caspase substrate
(2E)-3-Methanesulfonylprop-2-en-1-amine TFA Salt C₄H₉NO₂S·C₂HF₃O₂ 249.20 Methanesulfonyl group, α,β-unsaturated amine, trifluoroacetate counterion
(1R,2R)-2-Amino-cyclopentanol TFA Salt C₇H₁₂F₃NO₃ 215.17 Cyclopentanol backbone, chiral amino group, trifluoroacetate counterion

Key Differences :

  • A 2E Salt is distinguished by its deuterium labeling and pyridinium core, making it valuable for isotopic tracing.
  • Ac-LEHD-AFC Salt contains a peptide sequence for enzyme activity studies, unlike non-peptidic analogs.
  • Smaller salts (e.g., cyclopentanol derivative ) lack complex aromatic systems, reducing steric hindrance in reactions.

Reactivity Insights :

  • Trifluoroacetic acid’s low nucleophilicity (due to electron-withdrawing CF₃ group) minimizes side reactions during salt formation, unlike hydrofluoric acid, which fails to proceed in similar conditions .
  • Carboxylic acids with lower acidity (e.g., acetic acid) cannot form stable pyridinium salts, highlighting TFA’s superior protonating ability .
Physical and Environmental Properties
Property A 2E TFA Salt Fluoroacetic Acid Salts Ethyl Trifluoroacetoacetate
Thermal Stability -86°C storage Stable at RT Stable at RT
Solubility Polar aprotic solvents High water solubility Organic solvents
Environmental Persistence Moderate (TFA salts degrade slowly) High (fluoroacetate is toxic) Low

Toxicity Notes:

  • A 2E Salt: No direct toxicity data, but trifluoroacetate has a high NOEC (>10,000 µg/L) for aquatic species .
  • Fluoroacetic Acid Salts : Extremely toxic (e.g., Compound 1080, LD₅₀ < 5 mg/kg in mammals) due to inhibition of citrate cycle .

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